1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide
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Overview
Description
1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is an organic compound that features a piperidine ring substituted with a fluorophenyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with a suitable acylating agent to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- 3-Amino-3-(3-fluorophenyl)-1-propanol
Uniqueness
1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H20FN3O2 |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[3-(3-fluoroanilino)-3-oxopropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20FN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20) |
InChI Key |
DLASZFKXCOGVRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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